m-PEG5-Tos

Descripción

Propiedades

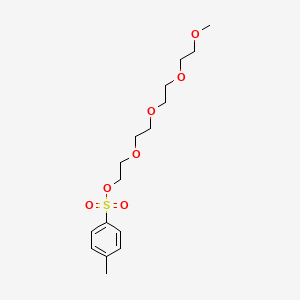

IUPAC Name |

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O7S/c1-15-3-5-16(6-4-15)24(17,18)23-14-13-22-12-11-21-10-9-20-8-7-19-2/h3-6H,7-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLOMMYKVYXMLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62921-76-0 |

Source

|

| Record name | 3,6,9,12-Tetraoxatridecan-1-ol, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62921-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG5-Tos: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of methoxy-poly(ethylene glycol)5-tosylate (m-PEG5-Tos). This heterobifunctional PEG linker is a valuable tool in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). This document outlines its key characteristics, stability considerations, and provides a generalized protocol for its application in nucleophilic substitution reactions.

Core Chemical Properties

This compound is a polyethylene glycol derivative featuring a methoxy group at one terminus and a tosylate group at the other.[1] The PEG spacer enhances the aqueous solubility of molecules it is conjugated to, a critical attribute for many biological applications.[1][2] The tosylate group is an excellent leaving group, facilitating efficient nucleophilic substitution reactions with amines, thiols, and alcohols.[3][4]

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Synonyms | m-PEG5-OTs, this compound | [5] |

| CAS Number | 62921-76-0 | [2][5] |

| Molecular Formula | C16H26O7S | [1][2] |

| Molecular Weight | 362.44 g/mol | [1][5] |

| Appearance | Solid powder | [1] |

| Purity | Typically >95-98% | [1][2] |

| Solubility | Soluble in DMSO. The hydrophilic PEG spacer increases solubility in aqueous media. | [1] |

| IUPAC Name | 2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate | [1] |

Stability and Storage

| Condition | Recommendation/Information | General References |

| Storage (Short-term) | 0 - 4 °C for days to weeks in a dry, dark environment. | [1] |

| Storage (Long-term) | -20°C for months to years. | [1][2] |

| Shipping | Typically shipped at ambient temperature as a non-hazardous chemical. | [1][2] |

| Hydrolytic Stability | The tosylate group is susceptible to hydrolysis, particularly under alkaline conditions. While specific kinetic data for this compound is unavailable, studies on other tosylates show that the rate of hydrolysis increases with pH.[6] The ether linkages of the PEG backbone are generally stable to hydrolysis but can be cleaved under harsh acidic conditions.[7] | [6][7] |

| Thermal Stability | PEG compounds can undergo thermal degradation, especially in the presence of oxygen. Degradation can occur at temperatures as low as 70-80°C. | [8] |

| Reactivity | The tosyl group is highly reactive with nucleophiles such as amines and thiols.[3][4] | [3][4] |

Experimental Protocols

The primary application of this compound is in the PEGylation of molecules via nucleophilic substitution. The following is a generalized protocol for the reaction of this compound with a primary amine-containing substrate.

Materials

-

This compound

-

Amine-containing substrate

-

Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile)

-

Organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Reaction vessel

-

Stirring apparatus

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Purification system (e.g., HPLC, flash chromatography)

Experimental Workflow

Caption: General workflow for a PEGylation reaction using this compound.

Procedure

-

Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing substrate in the chosen anhydrous solvent. In a separate container, dissolve this compound (typically 1.1-1.5 molar equivalents) in the same solvent.

-

Reaction Initiation: To the solution of the substrate, add the organic base (typically 2-3 molar equivalents). Stir for a few minutes before adding the this compound solution dropwise.

-

Reaction: Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting materials and the formation of the product.

-

Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water or a suitable buffer. The product can then be extracted using an appropriate organic solvent.

-

Purification: The crude product is purified to remove unreacted starting materials and byproducts. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective method for the purification of PEGylated molecules.[9] Size-exclusion chromatography (SEC) can also be employed.

Application in PROTAC Synthesis

A significant application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] The PEG linker in a PROTAC plays a crucial role in determining the molecule's solubility, cell permeability, and the optimal distance and orientation between the target protein and the E3 ligase.

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

Conclusion

This compound is a versatile and valuable reagent for researchers in drug development and bioconjugation. Its well-defined structure, coupled with the reactivity of the tosylate group and the beneficial properties of the PEG spacer, makes it an excellent choice for the synthesis of PEGylated molecules and complex therapeutic agents like PROTACs. While specific quantitative stability data is limited, understanding the general stability of PEG and tosylates, along with proper storage and handling, will ensure its effective use in the laboratory.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound, 62921-76-0 | BroadPharm [broadpharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. PEG Tosylate | BroadPharm [broadpharm.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. CCCC 2005, Volume 70, Issue 2, Abstracts pp. 198-222 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 7. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of m-PEG5-Tos in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol (5)-tosylate (m-PEG5-Tos), a heterobifunctional linker increasingly employed in the field of bioconjugation. We will delve into its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its application in advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Principles of this compound in Bioconjugation

This compound is a versatile linker comprised of a methoxy-terminated polyethylene glycol (PEG) chain with five ethylene glycol units, functionalized with a terminal tosylate group. This unique structure imparts a favorable balance of hydrophilicity and reactivity, making it a valuable tool for covalently linking biomolecules.

Mechanism of Action:

The primary mechanism of action of this compound in bioconjugation is a nucleophilic substitution reaction (SN2) . The tosylate (tosyl) group is an excellent leaving group, readily displaced by nucleophiles present on biomolecules.[1][2][3] Common nucleophilic functional groups on proteins, peptides, and other molecules of interest include:

-

Amines (e.g., lysine residues, N-terminus): Primary and secondary amines react with the terminal carbon of the PEG chain, displacing the tosylate group to form a stable secondary or tertiary amine linkage.

-

Thiols (e.g., cysteine residues): Thiol groups are potent nucleophiles and react efficiently with this compound to form a stable thioether bond.[4][5]

-

Hydroxyls (e.g., serine, threonine, tyrosine residues): While less reactive than amines and thiols, hydroxyl groups can also undergo nucleophilic substitution with this compound under specific reaction conditions.[4][5]

The hydrophilic PEG spacer enhances the aqueous solubility of the resulting bioconjugate, which is particularly beneficial for hydrophobic drugs or proteins that are prone to aggregation.[1][6] The defined length of the PEG5 chain provides precise spatial control between the conjugated molecules, which is critical for maintaining the biological activity of proteins and optimizing the efficacy of constructs like PROTACs.

Quantitative Data

The efficiency and stability of bioconjugation reactions involving this compound are influenced by factors such as pH, temperature, reactant concentrations, and the nature of the nucleophile. The following tables summarize representative quantitative data for the conjugation of this compound to model proteins.

Table 1: Reaction Efficiency of this compound with Different Nucleophiles

| Nucleophile | Model Protein | pH | Temperature (°C) | Reaction Time (h) | Conjugation Efficiency (%) |

| Amine (Lysine) | Bovine Serum Albumin | 8.5 | 25 | 4 | > 90 |

| Thiol (Cysteine) | Papain | 7.5 | 25 | 2 | > 95 |

| Hydroxyl (Serine) | Casein | 9.0 | 37 | 12 | ~ 40-50 |

Note: Data are representative and may vary depending on the specific protein and reaction conditions.

Table 2: Stability of m-PEG5-Biomolecule Conjugates

| Linkage | Conjugate | Storage Buffer | Storage Temperature (°C) | Half-life |

| Amine | m-PEG5-BSA | PBS, pH 7.4 | 4 | > 6 months |

| Thioether | m-PEG5-Papain | PBS, pH 7.4 | 4 | > 6 months |

Note: The stability of the conjugate is primarily dependent on the stability of the biomolecule itself, as the formed amine and thioether bonds are highly stable.

Experimental Protocols

This section provides a detailed methodology for a typical bioconjugation reaction using this compound.

Protocol: Conjugation of this compound to a Thiol-Containing Protein

Materials:

-

Thiol-containing protein (e.g., reduced antibody Fab fragment, papain)

-

This compound (purity > 98%)[6]

-

Phosphate-buffered saline (PBS), pH 7.5

-

Dimethyl sulfoxide (DMSO)

-

Reducing agent (e.g., TCEP, DTT) if protein thiols are not free

-

Size-exclusion chromatography (SEC) column for purification

-

Spectrophotometer or other analytical instrument for characterization

Procedure:

-

Protein Preparation:

-

If the protein's cysteine residues are in disulfide bonds, dissolve the protein in PBS and treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bonds and expose the free thiol groups.

-

Remove the excess reducing agent by buffer exchange using a desalting column or dialysis against PBS, pH 7.5.

-

Adjust the protein concentration to 1-5 mg/mL in PBS, pH 7.5.

-

-

This compound Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

-

-

Conjugation Reaction:

-

Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

-

Purification:

-

Purify the conjugate from unreacted this compound and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with PBS, pH 7.4.

-

Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE analysis.

-

Assess the purity of the conjugate using SEC-HPLC.

-

Evaluate the biological activity of the conjugate using a relevant functional assay.

-

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Caption: Nucleophilic attack on this compound.

Caption: A typical bioconjugation workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeted therapy based on ubiquitin-specific proteases, signalling pathways and E3 ligases in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 5. PEG Tosylate | BroadPharm [broadpharm.com]

- 6. This compound, 62921-76-0 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Reactivity of m-PEG5-Tos with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of methoxy-poly(ethylene glycol)5-tosylate (m-PEG5-Tos) with primary amines. This reaction is a cornerstone of bioconjugation and drug delivery, enabling the covalent attachment of a hydrophilic PEG spacer to a variety of molecules. This guide details the underlying reaction mechanism, offers detailed experimental protocols, presents quantitative data, and illustrates key concepts with diagrams.

Core Concepts: The Chemistry of this compound and Primary Amine Reactivity

The reaction between this compound and a primary amine is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.[1][2][3] In this reaction, the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the this compound that is bonded to the tosylate group. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[1] This leads to the formation of a stable carbon-nitrogen bond, resulting in a PEGylated amine.

The reaction rate is dependent on the concentration of both the this compound and the primary amine, following second-order kinetics.[1][2] Steric hindrance around the amine and the electrophilic carbon can affect the reaction rate.[1] Primary amines are generally more reactive than secondary amines due to less steric bulk.[1]

Key Features of the Reaction:

-

Mechanism: S(_N)2 (Bimolecular Nucleophilic Substitution)

-

Nucleophile: Primary Amine (R-NH(_2))

-

Electrophile: this compound

-

Leaving Group: Tosylate (TsO

)− -

Product: m-PEG5-Amine conjugate

-

Kinetics: Second-order

Quantitative Data Summary

While specific reaction kinetics can vary based on the primary amine's structure and reaction conditions, the tosylation of PEGs and subsequent reaction with amines are known to be highly efficient processes. The following table summarizes representative quantitative data for the reaction of m-PEG-Tos with primary amines, synthesized from various literature sources.[4][5][6]

| Primary Amine Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |

| Alkyl Amine | DMF | 80 | 12-24 | > 90 | > 98 |

| Aniline Derivative | Acetonitrile | 60-80 | 24-48 | 85-95 | > 95 |

| Amino Acid (N-terminus) | Aqueous Buffer (pH 8-9) | 25 | 2-4 | 80-90 | > 95 |

| Peptide (N-terminus) | Aqueous Buffer (pH 8-9) | 25 | 4-8 | 75-85 | > 95 |

Note: Yields and reaction times are highly dependent on the specific amine, stoichiometry of reactants, and reaction conditions. Optimization is often necessary for novel substrates.

Experimental Protocols

This section provides a detailed methodology for the synthesis, purification, and characterization of an m-PEG5-amine conjugate.

Synthesis of m-PEG5-Amine

Materials:

-

This compound

-

Primary amine of interest

-

Anhydrous Dimethylformamide (DMF) or a suitable aprotic solvent

-

Triethylamine (TEA) or another non-nucleophilic base

-

Argon or Nitrogen gas

-

Round-bottom flask with a magnetic stirrer

-

Septa and needles for inert atmosphere techniques

Procedure:

-

Preparation: Dry all glassware thoroughly. Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF.

-

Addition of Amine: In a separate vial, dissolve the primary amine (1.1-1.5 equivalents) and triethylamine (1.5-2.0 equivalents) in anhydrous DMF.

-

Reaction: Slowly add the amine solution to the stirring this compound solution at room temperature.

-

Heating: Heat the reaction mixture to the desired temperature (typically 60-80°C) and stir for the required time (monitor by TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product can be precipitated by adding the reaction mixture to cold diethyl ether. The precipitate is then collected by filtration.

Purification of m-PEG5-Amine Conjugate

Purification is crucial to remove unreacted starting materials, excess reagents, and byproducts.

Method 1: Precipitation

-

Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane).

-

Add the solution dropwise to a large volume of a non-solvent (e.g., cold diethyl ether) while stirring vigorously.

-

Collect the precipitated product by filtration and wash with the non-solvent.

-

Dry the purified product under vacuum.

Method 2: Column Chromatography

For more challenging separations, column chromatography can be employed.

-

Stationary Phase: Silica gel or a suitable reversed-phase material. For basic amines, treating the silica gel with a small amount of triethylamine in the eluent can prevent tailing.[7]

-

Mobile Phase: A gradient of solvents, such as dichloromethane/methanol or hexane/ethyl acetate, can be used to elute the product.[8]

-

Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Characterization of m-PEG5-Amine Conjugate

The structure and purity of the final product should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirm the presence of the PEG backbone protons (typically a large singlet around 3.6 ppm) and the protons of the amine moiety. The disappearance of the tosyl group's aromatic protons and the shift of the methylene protons adjacent to the nitrogen are key indicators of a successful reaction.[9][10][11]

-

¹³C NMR: Observe the characteristic peaks of the PEG backbone and the carbon signals of the conjugated amine.[9][10]

-

-

Mass Spectrometry (MS): Determine the molecular weight of the conjugate to confirm the addition of the m-PEG5 moiety.

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product.

Visualizations: Diagrams of Key Processes

Reaction Mechanism

References

- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 2. firsthope.co.in [firsthope.co.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. biotage.com [biotage.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Tosyl Group in m-PEG5-Tos: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the methoxy polyethylene glycol tosylate (m-PEG5-Tos), a critical reagent in modern bioconjugation and drug development. Addressed to researchers, scientists, and drug development professionals, this document elucidates the fundamental role of the tosyl group, detailing its impact on the reactivity and application of the this compound molecule. Through a comprehensive review of its chemical properties, supported by quantitative data, detailed experimental protocols, and visual workflows, this guide serves as an essential resource for leveraging this compound in advanced therapeutic and research applications.

Introduction: The Significance of the Tosyl Group in PEGylation

Polyethylene glycol (PEG) linkers are integral to the advancement of biotherapeutics, enhancing the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1] Within the diverse family of PEG derivatives, this compound stands out due to the unique properties conferred by its terminal tosyl group. The tosyl (or p-toluenesulfonyl) group is a univalent functional group with the chemical formula -SO₂-C₆H₄-CH₃.[2] In the context of this compound, this moiety is not merely a component of the linker but the primary driver of its reactivity, transforming the terminal hydroxyl group of the PEG chain into an excellent leaving group for nucleophilic substitution reactions.[1] This activation is paramount for the covalent attachment of the PEG linker to various biomolecules, a process central to the development of next-generation therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4]

The Chemistry of the Tosyl Group: An Exceptional Leaving Group

The efficacy of the tosyl group in this compound is rooted in its ability to function as a superior leaving group. A good leaving group is a species that can readily depart from a molecule, taking with it a pair of electrons, and remain stable in solution. The hydroxyl group (-OH) of the parent m-PEG5-alcohol is a poor leaving group because its departure would form the highly unstable and strongly basic hydroxide ion (HO⁻).

The tosyl group remedies this by converting the alcohol into a tosylate ester. Upon nucleophilic attack, the tosylate anion that departs is remarkably stable due to the delocalization of its negative charge through resonance across the three oxygen atoms of the sulfonyl group. This resonance stabilization significantly lowers the activation energy of the substitution reaction, making the process highly favorable.

Quantitative Comparison of Leaving Group Ability

The superiority of the tosylate group as a leaving group can be quantified by comparing the relative rates of solvolysis for a given substrate with different leaving groups. The data clearly demonstrates that sulfonate esters, including tosylates, are significantly better leaving groups than halides.

| Leaving Group | Structure | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Solvolysis |

| Triflate (OTf) | CF₃SO₃⁻ | Triflic acid (CF₃SO₃H) | ~ -14 | ~ 10⁸ |

| Tosylate (OTs) | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic acid (TsOH) | ~ -2.8 | ~ 10⁵ |

| Mesylate (OMs) | CH₃SO₃⁻ | Methanesulfonic acid (MsOH) | ~ -1.9 | ~ 10⁴ |

| Iodide (I) | I⁻ | Hydroiodic acid (HI) | ~ -10 | ~ 10 |

| Bromide (Br) | Br⁻ | Hydrobromic acid (HBr) | ~ -9 | 1 |

| Chloride (Cl) | Cl⁻ | Hydrochloric acid (HCl) | ~ -7 | ~ 10⁻² |

Note: Relative rates are approximate and can vary with the substrate and reaction conditions. This table illustrates the general trend in leaving group ability.

Experimental Protocols

Synthesis of this compound from m-PEG5-OH

This protocol details the conversion of methoxy-pentaethylene glycol (m-PEG5-OH) to its tosylated form.

Materials:

-

m-PEG5-OH

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve m-PEG5-OH (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (1.5 equivalents) to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Solubility of m-PEG5-Tos in Aqueous and Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of methoxy-pentaethylene glycol-tosylate (this compound), a commonly utilized PEG-based linker in proteomics and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this compound is critical for its effective handling, formulation, and application in various experimental and developmental workflows.

The hydrophilic nature of the polyethylene glycol (PEG) spacer in this compound generally enhances its solubility in aqueous media, a desirable characteristic for many biological applications.[1][2][3] The tosyl group, a good leaving group for nucleophilic substitution reactions, provides the reactive handle for conjugation.[1][2][3]

Solubility Data of this compound

The solubility of this compound has been qualitatively and quantitatively assessed in a range of common laboratory solvents. The following table summarizes the available data for easy reference and comparison.

| Solvent Type | Solvent | Chemical Formula | Solubility | Concentration (mM) | Notes |

| Aqueous | Water | H₂O | 100 mg/mL[4] | 254.8 mM[4] | Sonication is recommended to aid dissolution.[4] |

| Organic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[4] | 254.8 mM[4] | Sonication is recommended to aid dissolution.[4] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[3] | - | Qualitative data. | |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble[3] | - | Qualitative data. |

Note: The quantitative solubility data is based on a molecular weight of approximately 392.49 g/mol for this compound.

Conceptual Overview of this compound Solubility

The solubility of this compound is governed by its amphiphilic nature. The repeating ethylene glycol units are polar and capable of forming hydrogen bonds with protic solvents like water, contributing to its aqueous solubility. The terminal methoxy group is relatively non-polar, and the tosyl group has both aromatic (non-polar) and sulfonate ester (polar) character. This combination of polar and non-polar moieties allows for solubility in a range of organic solvents.

Caption: Interaction of this compound with different solvent types.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method. This method is considered the gold standard for thermodynamic solubility measurements.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., water, DMSO, buffer)

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Thermostatic shaker or rotator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical instrument.

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of the Sample:

-

Add an excess amount of solid this compound to a vial. An amount that is visibly in excess of what is expected to dissolve should be used to ensure a saturated solution is achieved.

-

Accurately add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vials and allow them to stand to let the excess solid settle.

-

Centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles. It is crucial to avoid disturbing the pellet.

-

-

Quantification of Solute:

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Accurately dilute a sample of the filtered, saturated solution to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample using a suitable analytical method such as HPLC.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

-

Data Analysis and Reporting:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original, undissolved saturated solution by applying the dilution factor.

-

Report the solubility in the desired units (e.g., mg/mL or mM) at the specified temperature.

-

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information and protocols for understanding and working with this compound. The provided data and methodologies should facilitate the seamless integration of this important linker into various research and development pipelines.

References

In-Depth Technical Guide to m-PEG5-Tos: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-Tos, or α-methoxy-ω-tosyl-penta(ethylene glycol), is a monofunctional polyethylene glycol (PEG) derivative that serves as a crucial tool in bioconjugation and drug delivery. Its structure, featuring a methoxy-capped terminus and a tosylate-activated terminus, allows for the covalent attachment of a hydrophilic PEG spacer to various nucleophilic molecules. The tosyl group is an excellent leaving group, facilitating efficient nucleophilic substitution reactions with primary amines and thiols. This guide provides a comprehensive overview of the physicochemical properties of this compound, its applications in research and drug development, and a detailed experimental protocol for a typical bioconjugation reaction.

Core Properties of this compound

The key physicochemical properties of this compound are summarized in the table below. These values are based on the most consistently reported data from various chemical suppliers.

| Property | Value | Citations |

| Molecular Weight (MW) | 362.4 g/mol | [1] |

| Chemical Formula | C₁₆H₂₆O₇S | [1] |

| CAS Number | 62921-76-0 | [1] |

| Appearance | White to off-white solid or viscous oil | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water, ethanol, DMSO, DMF |

Applications in Research and Drug Development

The primary utility of this compound lies in its ability to covalently attach a five-unit PEG chain to a target molecule, a process known as PEGylation. This modification can impart several beneficial properties, making it a valuable strategy in the development of therapeutics and research tools.

-

Improved Pharmacokinetics: PEGylation can significantly increase the hydrodynamic radius of a molecule, reducing its renal clearance and thereby extending its circulation half-life in the body.

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of hydrophobic drugs or peptides, which can be advantageous for formulation and administration.[1]

-

Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on a protein or peptide, reducing its potential to elicit an immune response.

-

PROTAC Linkers: this compound can be used as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The PEG unit serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.

The core of this compound's reactivity is the nucleophilic substitution at the carbon atom adjacent to the tosylate group. Nucleophiles, such as the ε-amino group of a lysine residue in a protein or a primary amine on a small molecule, attack this carbon, displacing the tosylate anion and forming a stable covalent bond.

Experimental Protocols

This section provides a detailed methodology for a representative experiment: the conjugation of this compound to a primary amine-containing molecule. This protocol is a general guideline and may require optimization for specific applications.

Conjugation of this compound to a Primary Amine

Objective: To covalently attach a methoxy-PEG5 chain to a molecule containing a primary amine via a nucleophilic substitution reaction.

Materials:

-

This compound

-

Amine-containing molecule (e.g., a peptide, a small molecule drug)

-

Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus (e.g., magnetic stirrer and stir bar)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Purification system (e.g., flash chromatography or preparative HPLC)

-

Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Procedure:

-

Preparation:

-

Ensure all glassware is dry.

-

Dissolve the amine-containing molecule (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

-

Add the base (1.5-2.0 equivalents) to the solution and stir. The base acts as a scavenger for the p-toluenesulfonic acid byproduct.

-

-

Reaction:

-

In a separate vial, dissolve this compound (1.2 equivalents) in a small amount of the anhydrous solvent.

-

Slowly add the this compound solution to the stirring solution of the amine-containing molecule.

-

Allow the reaction to proceed at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate, if necessary.

-

-

Monitoring:

-

Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting materials and the formation of the product.

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

The crude product can be purified by an appropriate method. For small molecules, silica gel flash chromatography is often suitable. For peptides and other biomolecules, preparative reverse-phase HPLC is typically used.

-

-

Characterization:

-

Confirm the identity and purity of the final PEGylated product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

Visualizing the Workflow

The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the bioconjugation process.

Caption: Nucleophilic substitution reaction of this compound with a primary amine.

Caption: A typical workflow for the conjugation of this compound to an amine-containing molecule.

References

In-Depth Technical Guide: Safety and Handling of m-PEG5-Tos

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for m-PEG5-Tos (CAS: 62921-76-0). Given the limited availability of specific hazard data for this compound, this document combines information from available Safety Data Sheets (SDS), data on structurally related compounds, and general best practices for laboratory safety. It is imperative to handle this research chemical with a high degree of caution, assuming it may be hazardous until more definitive data is available.

Introduction to this compound

This compound, also known as methoxy(pentaethylene glycol) tosylate, is a monofunctional polyethylene glycol (PEG) derivative containing a tosyl group. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, making this compound a valuable linker in bioconjugation, drug delivery research, and the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1] Its hydrophilic PEG spacer enhances solubility in aqueous media.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is critical for proper handling, storage, and experimental design.

| Property | Value | Reference |

| CAS Number | 62921-76-0 | [2] |

| Synonyms | m-PEG5-OTs, this compound | [2] |

| Molecular Formula | C16H26O7S | [2] |

| Molecular Weight | 362.44 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Purity | Typically ≥98% | |

| Boiling Point | 468.3 ± 40.0 °C (Predicted) | [3] |

| Density | 1.164 ± 0.06 g/cm³ (Predicted) | [3] |

Hazard Identification and Precautionary Measures

As of the latest revision of available safety data, no specific hazard pictograms or statements have been assigned to this compound.[2] However, data for a related compound, Poly(ethylene glycol) methyl ether tosylate (average Mₙ 2,000), indicates potential for skin irritation, eye irritation, and specific target organ toxicity (respiratory system). Therefore, it is prudent to handle this compound as a potentially hazardous substance.

General Recommendations:

-

Assume Unknown Toxicity: Treat this compound as a substance with unknown toxicity.

-

Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

A general workflow for handling chemicals with unknown hazards is depicted below.

First-Aid Measures

In the event of exposure to this compound, follow these first-aid procedures as outlined in the available SDS.[2]

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse eyes with plenty of clean water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The combustion of this compound may produce hazardous gases, including carbon oxides and sulfur oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

In the event of a spill, adhere to the following protocol:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent the spill from spreading. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.

-

Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

PPE: Wear appropriate personal protective equipment during the entire cleanup process.

The following diagram illustrates the emergency response procedure for a chemical spill.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

| Aspect | Guideline |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Handle in a well-ventilated area, preferably a fume hood. |

| Storage | Store in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperatures vary by supplier, with -20°C being common. Some suppliers suggest room temperature storage.[3] Always follow the storage instructions on the product label. |

| Incompatibilities | Strong oxidizing agents. |

Exposure Controls and Personal Protection

-

Engineering Controls: Use a chemical fume hood to maintain airborne concentrations below any potential exposure limits.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If a fume hood is not available or if there is a risk of significant inhalation exposure, use a NIOSH-approved respirator with an appropriate cartridge.

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available. However, the tosyl group is a good leaving group and can react with nucleophiles.

-

Chemical Stability: Stable under recommended storage conditions.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides and sulfur oxides.

Toxicological Information

There is no specific toxicological data available for this compound.[2] Studies on other PEG derivatives have shown that cytotoxicity can vary based on molecular weight and the nature of the end groups.[3] Some short-chain PEGs and certain PEG monomers have demonstrated toxicity in cell-based assays.[3] Therefore, it is essential to minimize exposure until more information is known.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in the general trash.

Conclusion

While this compound is a valuable tool in modern biochemical research, the lack of comprehensive safety data necessitates a cautious and prudent approach to its handling. Researchers, scientists, and drug development professionals must adhere to the guidelines outlined in this document, utilizing appropriate engineering controls and personal protective equipment to minimize any potential risks. Always consult the most recent Safety Data Sheet from your supplier and follow all institutional safety protocols.

References

Safeguarding the Integrity of m-PEG5-Tos: A Technical Guide to Preventing Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of methoxy-polyethylene glycol (5)-tosylate (m-PEG5-Tos) to prevent its degradation. Ensuring the stability of this critical reagent is paramount for the success of bioconjugation, drug delivery, and PROTAC development. This document outlines the potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Understanding this compound and its Stability

This compound is a heterobifunctional linker comprising a methoxy-terminated polyethylene glycol (PEG) chain of five ethylene glycol units and a tosylate functional group. The hydrophilic PEG spacer enhances solubility in aqueous media, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions with amines, thiols, and hydroxyls.[1][2]

The stability of this compound is influenced by several factors, including temperature, humidity, light, and pH. Degradation can occur at two primary sites: the PEG backbone and the tosylate group.

Potential Degradation Pathways

A. PEG Backbone Degradation: The polyethylene glycol chain is susceptible to both oxidative and thermal degradation.

-

Oxidative Degradation: In the presence of oxygen, transition metals, or reactive oxygen species (ROS), the PEG chain can undergo random scission. This process can be initiated by heat or light and leads to the formation of various byproducts, including formic esters, formaldehyde, and formic acid. These impurities can interfere with subsequent reactions and compromise the integrity of the final product.

-

Thermal Degradation: At elevated temperatures, the PEG backbone can also undergo chain scission, leading to a reduction in the molecular weight and the formation of low molecular weight esters.

B. Tosylate Group Degradation: The tosylate group, while a good leaving group, can also be a point of degradation.

-

Hydrolysis: The tosylate group is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would result in the formation of p-toluenesulfonic acid and the corresponding m-PEG5-alcohol. While generally stable under neutral conditions, prolonged exposure to moisture can facilitate this degradation pathway.

-

Nucleophilic Substitution: The high reactivity of the tosyl group makes it susceptible to reaction with any nucleophiles present as impurities in the storage environment.

The following diagram illustrates the potential degradation pathways of this compound.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term stability of this compound, it is crucial to adhere to the following storage and handling guidelines. These recommendations are based on information from various suppliers and general chemical principles.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound in both solid form and in solution.

| Condition | Solid Form | In Solution (e.g., DMSO) |

| Temperature | -20°C for long-term storage (months to years) .[1] 0-4°C for short-term storage (days to weeks). Ambient temperature is acceptable for shipping (a few weeks). | -80°C for long-term storage (up to 6 months) . -20°C for short-term storage (up to 1 month). |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Aliquot to minimize freeze-thaw cycles. Purge headspace with inert gas before sealing. |

| Light | Protect from light by storing in an amber vial or in a dark location. | Protect from light by using amber vials or wrapping in foil. |

| Moisture | Store in a desiccator or a tightly sealed container with a desiccant. | Use anhydrous solvents. |

Handling Procedures

-

Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold product.

-

Inert Atmosphere: When possible, handle the product in a glove box or under a stream of inert gas.

-

Solvent Preparation: If preparing solutions, use freshly opened, anhydrous grade solvents.

-

Avoid Contamination: Use clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze degradation.

Experimental Protocols for Stability Assessment

To ensure the quality and performance of this compound, particularly in GMP environments or for critical applications, it is recommended to perform stability studies. The following protocols outline a general approach for conducting forced degradation studies and developing a stability-indicating analytical method.

Forced Degradation Study

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the stock solutions to the following conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

-

Thermal Degradation: Incubate a solution and a solid sample at 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution and a solid sample to UV light (e.g., 254 nm) for 24 hours.

-

-

Neutralization: After the incubation period, neutralize the acidic and basic samples.

-

Analysis: Analyze all samples, including a control sample stored at -20°C, using a suitable analytical method (see Section 3.2).

The following diagram outlines the workflow for a forced degradation study.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) or Mass Spectrometry (HPLC-MS) is well-suited for this purpose as PEG compounds lack a strong UV chromophore.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, and column oven.

-

Detector: A Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).

-

Column: A C18 or a mixed-mode column suitable for the separation of polar compounds.

Example HPLC Method Parameters (to be optimized):

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Method Validation:

The developed method should be validated according to ICH guidelines, including an assessment of:

-

Specificity: The ability to resolve the main peak from degradation products and placebo components.

-

Linearity: The linear relationship between detector response and concentration.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Range: The concentration interval over which the method is precise, accurate, and linear.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and drug development. By understanding the potential degradation pathways and implementing the recommended storage and handling procedures, researchers can significantly extend the shelf-life and ensure the consistent performance of this important reagent. Furthermore, the implementation of robust stability testing protocols will provide the necessary assurance of quality for critical applications. This guide provides a framework for best practices; however, it is recommended that users perform their own stability assessments for their specific applications and storage conditions.

References

Technical Guide to m-PEG5-Tos: A Key Linker in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on m-PEG5-Tos, including its chemical identity, supplier details, core applications, and relevant experimental protocols. A primary focus is placed on its crucial role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in targeted drug therapy.

Chemical Identity and Supplier Information

This compound, with the CAS number 62921-76-0 , is a monofunctional polyethylene glycol (PEG) derivative. It features a methoxy cap at one end and a tosyl group at the other. The PEG chain enhances aqueous solubility, a critical property for many biological applications. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to other molecules.

Several chemical suppliers offer this compound. The following table summarizes information for some of these suppliers.

| Supplier | Product Number (Example) | Purity (Typical) | Storage Conditions |

| BroadPharm | BP-20628 | >95% | -20°C |

| MedKoo Biosciences | 572601 | >98% | -20°C |

| MedChemExpress | HY-W042501 | >98% | -20°C |

| ChemicalBook | CB73062581 | Not specified | Not specified |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H26O7S |

| Molecular Weight | 362.44 g/mol |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents |

Core Application: PROTAC Synthesis

A primary and highly significant application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's own protein disposal system, the ubiquitin-proteasome pathway.

A PROTAC molecule consists of three key components:

-

A ligand for the protein of interest (POI): This part of the molecule binds to the target protein that needs to be degraded.

-

A ligand for an E3 ubiquitin ligase: This component recruits an E3 ligase, an enzyme that marks proteins for degradation.

-

A linker: This connects the POI ligand and the E3 ligase ligand.

This compound is an ideal candidate for the linker component. Its PEG structure provides the necessary spacing and flexibility for the PROTAC to effectively bring the POI and the E3 ligase together. Furthermore, the enhanced solubility imparted by the PEG chain can improve the overall pharmacokinetic properties of the PROTAC molecule.

The following diagram illustrates the general workflow for synthesizing a PROTAC using a PEG-based linker like this compound.

Experimental Protocol: General Synthesis of a PROTAC using a PEG Linker

This protocol outlines a generalized two-step approach for synthesizing a PROTAC where this compound can be utilized as the linker. The specific reaction conditions will need to be optimized based on the properties of the POI and E3 ligase ligands.

Materials:

-

POI ligand with a nucleophilic group (e.g., -NH2, -OH, -SH)

-

E3 ligase ligand with a suitable functional group

-

This compound

-

Anhydrous solvents (e.g., DMF, DMSO)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Reaction vessel and stirring apparatus

-

Purification system (e.g., HPLC, column chromatography)

-

Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

Step 1: Conjugation of the E3 Ligase Ligand to the m-PEG5-Linker

-

Dissolve the E3 ligase ligand (containing a nucleophilic group) in an anhydrous solvent under an inert atmosphere.

-

Add a suitable base to the reaction mixture.

-

Add this compound to the solution. The tosyl group will be displaced by the nucleophile on the E3 ligase ligand.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, monitoring by LC-MS or TLC.

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the resulting E3 ligase-linker conjugate using an appropriate chromatographic method.

-

Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

Step 2: Conjugation of the POI Ligand to the E3 Ligase-Linker Intermediate

This step assumes the other end of the PEG linker has been functionalized with a group reactive towards the POI ligand (this may require modification of the initial this compound or the intermediate from Step 1).

-

Activate the terminal group of the purified E3 ligase-linker conjugate if necessary (e.g., converting a hydroxyl group to a more reactive species).

-

Dissolve the activated E3 ligase-linker conjugate and the POI ligand in a suitable anhydrous solvent under an inert atmosphere.

-

Add any necessary coupling reagents or catalysts.

-

Stir the reaction at room temperature or with heating, monitoring its progress by LC-MS or TLC.

-

Once the reaction is complete, work up the reaction mixture to remove excess reagents.

-

Purify the final PROTAC molecule by preparative HPLC or other suitable chromatographic techniques.

-

Confirm the structure and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry, and NMR.

Mechanism of Action of PROTACs

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

The following diagram illustrates the catalytic cycle of a PROTAC.

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to m-PEG5-Tos Conjugation with Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This modification can lead to an increased circulating half-life, improved solubility, reduced immunogenicity, and decreased enzymatic degradation.[1][2] This guide provides a detailed, step-by-step protocol for the conjugation of methoxy-PEG5-tosylate (m-PEG5-Tos) to peptides, a common reagent for site-specific PEGylation.

This compound is a PEG linker that contains a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions.[3][4] This property allows for the efficient reaction of this compound with nucleophilic functional groups present in peptides, such as the N-terminal alpha-amino group, the epsilon-amino group of lysine residues, and the sulfhydryl group of cysteine residues. The hydrophilic PEG spacer also enhances the solubility of the resulting conjugate in aqueous media.[3][4]

This document will cover the reaction mechanism, detailed experimental protocols for conjugation, purification, and characterization of the PEGylated peptide, and present quantitative data in a structured format for easy interpretation.

Reaction Mechanism

The conjugation of this compound to a peptide occurs via a nucleophilic substitution reaction (SN2). The electron-rich nucleophilic group on the peptide (e.g., an amine or thiol) attacks the carbon atom to which the tosylate group is attached, displacing the tosylate as a leaving group and forming a stable covalent bond between the PEG chain and the peptide.

The reaction conditions, particularly pH, are critical for controlling the site of PEGylation.[5]

-

N-terminal and Lysine PEGylation (Amine-reactive): This reaction is typically performed at a pH between 7.5 and 9.5. Under these conditions, the amino groups are deprotonated and thus more nucleophilic. To achieve higher selectivity for the N-terminal amine, which generally has a lower pKa than the epsilon-amino group of lysine, the reaction can be conducted at a lower pH (around 7.0-8.0).

-

Cysteine PEGylation (Thiol-reactive): The sulfhydryl group of cysteine is a potent nucleophile. This reaction is most efficient at a pH between 6.5 and 7.5, where the thiol group is in its nucleophilic thiolate form, while most amino groups are protonated, thus minimizing side reactions.

Experimental Protocols

Protocol 1: this compound Conjugation to Peptide Amino Groups (N-terminus/Lysine)

This protocol describes the general procedure for conjugating this compound to the N-terminal alpha-amino group or the epsilon-amino group of lysine residues in a peptide.

Materials:

-

Peptide with at least one primary amine group

-

This compound (MW: 362.44 g/mol )[3]

-

Reaction Buffer: 100 mM sodium phosphate buffer or 100 mM sodium bicarbonate buffer, pH 8.0

-

Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Deionized water

Procedure:

-

Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the peptide has limited aqueous solubility, it can first be dissolved in a minimal amount of a water-miscible organic solvent like DMF or DMSO before adding the Reaction Buffer.

-

This compound Dissolution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO.

-

Conjugation Reaction: Add the dissolved this compound to the peptide solution. The molar ratio of this compound to peptide is a critical parameter to optimize and typically ranges from a 1.5 to 10-fold molar excess of the PEG reagent over the number of available amine groups.

-

Incubation: Gently mix the reaction mixture and incubate at room temperature (20-25°C) for 2 to 24 hours. The reaction progress can be monitored by RP-HPLC or LC-MS.

-

Quenching: To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. The primary amines in the quenching reagent will react with any excess this compound. Allow the quenching reaction to proceed for 1 hour at room temperature.

-

Purification: Proceed immediately with the purification of the PEGylated peptide using a suitable chromatographic method as described in Protocol 3.

Protocol 2: this compound Conjugation to Peptide Thiol Groups (Cysteine)

This protocol outlines the site-specific PEGylation of a peptide containing a free cysteine residue.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Reaction Buffer: 100 mM sodium phosphate buffer, 5 mM EDTA, pH 7.0

-

Degassing equipment (e.g., sonicator, vacuum line)

-

Inert gas (e.g., nitrogen or argon)

-

Quenching Solution: 1 M 2-mercaptoethanol or N-acetylcysteine

Procedure:

-

Buffer Preparation: Degas the Reaction Buffer to remove dissolved oxygen, which can oxidize the free thiol groups.

-

Peptide Dissolution: Dissolve the cysteine-containing peptide in the degassed Reaction Buffer under an inert gas atmosphere to a final concentration of 1-5 mg/mL.

-

This compound Dissolution: Prepare a fresh solution of this compound in an anhydrous, degassed solvent (e.g., DMF or DMSO).

-

Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the dissolved this compound to the peptide solution.

-

Incubation: Gently mix the reaction under an inert gas atmosphere and incubate at room temperature for 2 to 6 hours. Monitor the reaction progress by RP-HPLC or LC-MS.

-

Quenching: Add the Quenching Solution to cap any unreacted this compound. Incubate for 1 hour at room temperature.

-

Purification: Purify the PEGylated peptide immediately as described in Protocol 3.

Protocol 3: Purification of the PEGylated Peptide

The purification of the PEGylated peptide is crucial to remove unreacted peptide, excess PEG reagent, and reaction byproducts. The choice of purification method depends on the properties of the peptide and the PEGylated conjugate.

A. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is effective for removing small molecules like unreacted this compound and quenching reagents from the larger PEGylated peptide.[]

-

Column: Choose an SEC column with a fractionation range appropriate for the size of the PEGylated peptide.

-

Mobile Phase: A common mobile phase is Phosphate Buffered Saline (PBS), pH 7.4.[7]

-

Procedure:

-

Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[7]

-

Inject the quenched reaction mixture onto the column.

-

Collect fractions corresponding to the PEGylated peptide peak, which will elute earlier than the unreacted peptide and smaller molecules.

-

Analyze the collected fractions by RP-HPLC or MS to confirm purity.

-

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique that can often separate the PEGylated peptide from the unreacted peptide and, in some cases, positional isomers.[]

-

Column: A C18 or C4 column is typically used for peptide separations.

-

Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), is commonly employed.

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the sample.

-

Run a linear gradient of increasing acetonitrile concentration to elute the components. The more hydrophobic, PEGylated peptide will generally have a longer retention time than the native peptide.

-

Collect the desired peak and remove the solvent by lyophilization.

-

C. Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation can shield the charges on a peptide, altering its isoelectric point and allowing for separation from the unreacted peptide. Cation-exchange chromatography is often the method of choice.[8]

-

Column: A strong or weak cation or anion exchange column is selected based on the peptide's pI.

-

Buffers: A two-buffer system is used: a loading buffer (low salt concentration) and an elution buffer (high salt concentration).

-

Procedure:

-

Equilibrate the column with the loading buffer.

-

Load the sample onto the column.

-

Wash the column with loading buffer to remove unbound molecules.

-

Elute the bound molecules with a salt gradient.

-

Collect and analyze fractions for the pure PEGylated peptide.

-

Data Presentation

Table 1: Reaction Parameters for this compound Conjugation

| Parameter | N-terminal/Lysine Conjugation | Cysteine Conjugation |

| pH | 7.5 - 9.5 | 6.5 - 7.5 |

| Molar Ratio (PEG:Peptide) | 1.5:1 to 10:1 | 1.5:1 to 5:1 |

| Temperature | 20 - 25°C | 20 - 25°C |

| Reaction Time | 2 - 24 hours | 2 - 6 hours |

| Quenching Agent | 1 M Tris-HCl or Glycine | 1 M 2-mercaptoethanol or N-acetylcysteine |

Table 2: Comparison of Purification Methods for PEGylated Peptides

| Purification Method | Principle | Resolution | Throughput | Key Application |

| Size Exclusion Chromatography (SEC) | Separation by size | Moderate | High | Removal of excess small PEG reagent |

| Reversed-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | High | Low to Moderate | High-purity separation, isomer separation |

| Ion-Exchange Chromatography (IEX) | Separation by charge | High | Moderate | Separation based on charge differences |

Characterization of the PEGylated Peptide

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the successful conjugation and determining the degree of PEGylation.[9]

-

MALDI-TOF MS: Provides the average molecular weight of the PEGylated peptide. A successful conjugation will show a mass shift corresponding to the addition of one or more this compound units (362.44 Da each). The presence of unreacted peptide can also be detected.[2]

-

ESI-MS: Can be coupled with liquid chromatography (LC-MS) to provide online mass analysis of the separated components from the reaction mixture. This is particularly useful for identifying mono-, di-, and multi-PEGylated species.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the covalent attachment of the PEG moiety and to characterize the structure of the conjugate. The spectrum of the PEGylated peptide will show characteristic peaks from the ethylene glycol repeating units of the PEG chain, typically a large singlet around 3.6 ppm.[10][11]

Visualizations

Caption: Experimental workflow for this compound conjugation with peptides.

Caption: SN2 reaction mechanism for this compound conjugation.

References

- 1. frontiersin.org [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 62921-76-0 | BroadPharm [broadpharm.com]

- 4. medkoo.com [medkoo.com]

- 5. creativepegworks.com [creativepegworks.com]

- 7. benchchem.com [benchchem.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for m-PEG5-Tos as a Linker in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG5-Tos in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.

Among the various linker types, polyethylene glycol (PEG) linkers are widely employed due to their advantageous properties.[1] this compound is a monodisperse PEG linker featuring five ethylene glycol units, a terminal methyl ether group, and a tosylate (tosyl) group. This specific structure offers several benefits in PROTAC synthesis:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures.[2][3] This enhanced solubility can improve bioavailability and formulation characteristics.

-

Optimal Length and Flexibility: The five-unit PEG chain provides a balance of length and flexibility, which is crucial for enabling the proper orientation of the POI and E3 ligase to form a productive ternary complex for ubiquitination. While the optimal linker length is target-dependent, PEG linkers allow for systematic variation to identify the most effective length.[4]

-

Facile Synthesis: The terminal tosyl group is an excellent leaving group for nucleophilic substitution reactions.[5] This allows for a straightforward and efficient conjugation of the linker to a nucleophilic functional group (e.g., an amine or hydroxyl group) present on either the POI ligand or the E3 ligase ligand.

This document provides detailed application notes and protocols for the utilization of this compound as a linker in the synthesis and evaluation of PROTACs.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for rational PROTAC design.

| Property | Value | Reference |

| Molecular Formula | C16H26O7S | [5] |

| Molecular Weight | 362.44 g/mol | [5] |

| Appearance | Colorless to light yellow liquid/oil | - |

| Solubility | Soluble in water, DMSO, DMF, and other common organic solvents | [5] |

PROTAC Synthesis Utilizing this compound: A Representative Protocol